molecular formula C21H22N4O2S B10904419 2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol

2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol

Cat. No.: B10904419
M. Wt: 394.5 g/mol
InChI Key: NLDKERHCMXUNOR-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol is a complex organic compound that features a pyrimidine ring substituted with a benzylsulfanyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the benzylsulfanyl group. The hydrazinylidene moiety is then added through a condensation reaction with appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

Scientific Research Applications

2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The hydrazinylidene moiety can interact with nucleophilic sites in biological molecules, disrupting normal cellular functions. These interactions can lead to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-5-propoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxyphenol group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(E)-[(2-benzylsulfanylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol

InChI

InChI=1S/C21H22N4O2S/c1-2-12-27-18-9-8-17(19(26)13-18)14-23-25-20-10-11-22-21(24-20)28-15-16-6-4-3-5-7-16/h3-11,13-14,26H,2,12,15H2,1H3,(H,22,24,25)/b23-14+

InChI Key

NLDKERHCMXUNOR-OEAKJJBVSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC=C2)SCC3=CC=CC=C3)O

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NNC2=NC(=NC=C2)SCC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.